2-bromo-3-(chloromethyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
1260674-44-9 |
|---|---|
Molecular Formula |
C7H6BrClO |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-3-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H,4H2 |
InChI Key |
ICYGSBQQYGUDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CCl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 2 Bromo 3 Chloromethyl Phenol
Regioselective Synthesis Strategies for 2-bromo-3-(chloromethyl)phenol
The synthesis of this compound presents a distinct regiochemical challenge. The hydroxyl group of the phenol (B47542) is a strongly activating ortho, para-director, while the other substituents, introduced sequentially, will influence the position of subsequent functionalizations. Therefore, the order of reactions and the choice of starting material are paramount to achieving the desired 1,2,3-substitution pattern. The primary strategies involve multi-step sequences to precisely control the introduction of the bromine atom and the chloromethyl group.
A logical and controllable route to this compound involves a sequential process where a precursor molecule is first halogenated and then chloromethylated, or vice-versa. The success of this approach hinges on the directing effects of the substituents at each stage of the synthesis. The most strategically sound pathway begins with a precursor that already contains a group at the 3-position, which can later be converted to the chloromethyl moiety.
The generation of a suitable brominated precursor is a crucial first step. Starting with 3-methylphenol (m-cresol), the goal is to achieve selective bromination at the C-2 position. The hydroxyl group strongly activates the ortho (positions 2 and 6) and para (position 4) positions for electrophilic substitution. byjus.comsarthaks.com
Several methods have been developed for the regioselective ortho-bromination of phenols. The use of N-Bromosuccinimide (NBS) is a common approach, as it offers milder reaction conditions compared to molecular bromine and can provide higher selectivity. researchgate.net To further enhance the selectivity for mono-ortho-bromination, catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) can be employed. nih.govresearchgate.net The choice of solvent is also critical; non-polar solvents such as carbon disulfide or chloroform (B151607) can minimize phenol ionization and reduce the rate of polysubstitution, which is often observed in polar solvents. sarthaks.comyoutube.com Oxidative bromination, using a bromide salt in conjunction with an oxidant, represents another viable method for introducing bromine onto the phenol ring. nih.gov
For the specific case of 3-methylphenol, bromination with bromine in a solvent like dichloromethane (B109758) can yield a mixture of isomers, including the desired 2-bromo-3-methylphenol, which serves as the direct precursor to the final product. chemicalbook.com
| Brominating Agent | Catalyst/Solvent | Selectivity/Outcome | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | p-TsOH (10 mol%) in Methanol | Excellent selectivity for mono ortho-bromination of para-substituted phenols. | nih.govresearchgate.net |
| Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Used for bromination of 3-trifluoromethylphenol, resulting in a mixture of isomers. | chemicalbook.com |
| Potassium Bromide (KBr) | ZnAl-BrO₃⁻ Layered Double Hydroxides (LDHs) in Acetic Acid/Water | Selective mono-bromination, typically at the para-position for ortho-substituted phenols. | nih.gov |
| N-Bromosuccinimide (NBS) | Thiourea in Acetonitrile | Regioselective bromination of anisole. | chemicalbook.com |
| Bromine Water | Aqueous Solution | Leads to polybromination, forming 2,4,6-tribromophenol (B41969) due to high activation in polar solvent. | byjus.com |
The introduction of the chloromethyl (-CH₂Cl) group onto a phenol ring is typically achieved through electrophilic substitution in a reaction known as chloromethylation. The most common method is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This reaction involves the formation of an electrophilic species from formaldehyde and HCl, which then attacks the activated phenol ring.
This process could be applied to a precursor like 2-bromophenol (B46759). However, due to the strong ortho, para-directing nature of the hydroxyl group, this would likely result in a mixture of 2-bromo-4-(chloromethyl)phenol and 2-bromo-6-(chloromethyl)phenol, making the synthesis of the desired 3-(chloromethyl) isomer challenging via this route.
A more effective strategy involves the modification of a pre-existing substituent. Following the bromination of 3-methylphenol to yield 2-bromo-3-methylphenol, the methyl group can be converted to a chloromethyl group via free-radical side-chain chlorination, typically using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. This avoids electrophilic substitution on the ring and ensures the correct placement of the chloromethyl group.
Alternative chloromethylation methods for the aromatic ring include the use of chloromethyl methyl ether (MOMCl), which can reduce the formation of the hazardous byproduct bis(chloromethyl) ether.
One-pot syntheses and multicomponent reactions are highly efficient strategies in modern organic chemistry, as they reduce the number of synthetic steps, minimize waste, and avoid the need for purification of intermediates. For the synthesis of a specifically substituted compound like this compound, a one-pot procedure would involve combining the starting phenol derivative with both brominating and chloromethylating reagents under conditions that promote the sequential, regioselective reactions in a single reaction vessel.
While the literature does not describe a specific, established one-pot procedure for this compound, the principles could be applied. For instance, a protocol could be designed where a selective ortho-bromination of a phenol is followed by the in-situ generation of a chloromethylating agent. However, the compatibility of the reagents and the potential for cross-reactivity and the formation of multiple side products present significant challenges that would need to be overcome through careful reaction design and optimization.
The development of novel catalytic systems and reagents is essential for improving the efficiency and selectivity of synthetic routes. In the context of preparing this compound, catalysis plays a key role, particularly in the bromination step.
As mentioned, Brønsted acids like p-TsOH can direct the bromination of phenols to the ortho position when using NBS. nih.gov Organocatalysts, such as thiourea, have also been shown to effectively catalyze regioselective bromination reactions. chemicalbook.com For the synthesis of halogenated phenols, transition metal-free protocols are gaining relevance due to environmental considerations. researchgate.net In some cases, nanoparticle-based catalysts, such as mixtures of transition metal chlorides, have been patented for the regioselective bromination of chlorophenols, achieving high purity and yield. google.com
| Reaction Step | Catalyst/Reagent | Function | Reference |
|---|---|---|---|
| Bromination | p-Toluenesulfonic acid (p-TsOH) | Directs ortho-bromination with NBS. | nih.gov |
| Bromination | Thiourea | Organocatalyst for regioselective bromination. | chemicalbook.com |
| Bromination | Nanoparticle mixture (CuCl₂, ZnCl₂, AgCl) | "Positioning catalyst" for selective bromination of o-chlorophenol. | google.com |
| Chloromethylation | Zinc Chloride (ZnCl₂) | Lewis acid catalyst for the Blanc reaction. | |
| Chlorination | Palladium (Pd) complexes | Catalyze directed C-H chlorination (e.g., at the meta position). | nih.gov |
Sequential Halogenation and Chloromethylation Approaches
Evaluation of Precursor Compounds and Starting Materials
The selection of the optimal starting material is arguably the most critical decision in the synthesis of this compound. The precursor must contain a chemical handle that allows for the controlled introduction of the required substituents in the correct positions.
3-Methylphenol (m-Cresol): This is the most strategically sound starting material. The methyl group at the 3-position allows for subsequent side-chain chlorination to form the chloromethyl group. The primary challenge is the initial bromination step, which must be selective for the 2-position over the other activated positions (4 and 6). However, with modern catalytic methods, this regioselectivity is achievable. nih.govbiosynth.com
2-Bromophenol: Using this as a starting material would require the subsequent introduction of a chloromethyl group. As an electrophilic substitution, chloromethylation would be directed to the 4- and 6-positions by the powerful hydroxyl group, making the synthesis of the 3-substituted isomer highly unlikely.
3-(Chloromethyl)phenol (B1265942): If this precursor could be synthesized, its bromination would be the final step. The hydroxyl group would again direct bromination to the 2-, 4-, and 6-positions. The existing chloromethyl group is a deactivating meta-director, which would not effectively direct the bromine to the desired C-2 position. Therefore, controlling the regioselectivity of this bromination would be difficult.
Based on this analysis, 3-methylphenol is the most viable and commonly implied precursor for a logical and controllable synthesis of this compound. chemicalbook.combiosynth.com
Optimization of Reaction Conditions for Yield and Purity Enhancement
The synthesis of this compound can be approached via two principal electrophilic aromatic substitution pathways: the bromination of 3-(chloromethyl)phenol or the chloromethylation of 2-bromophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, which will dominate the regiochemical outcome of the reaction. The optimization of reaction conditions is paramount to favor the formation of the desired product and minimize the formation of unwanted isomers and byproducts.
The choice of solvent plays a crucial role in electrophilic aromatic substitution reactions of phenols, significantly impacting both the rate of reaction and the regioselectivity. The polarity of the solvent can influence the nature of the electrophilic species and the stability of the reaction intermediates.
In the context of the bromination of a substituted phenol, the solvent can dictate the extent of bromination. Polar solvents, such as water, can lead to the formation of polybrominated products due to the high reactivity of the phenol and the stabilization of the charged intermediates. youtube.comyoutube.com Conversely, non-polar solvents are known to favor monobromination. doubtnut.com For the synthesis of this compound from 3-(chloromethyl)phenol, a non-polar solvent would be preferable to control the introduction of a single bromine atom onto the aromatic ring.
The following table summarizes the general effects of different solvent types on the bromination of phenols, which can be extrapolated to the synthesis of the target compound.
| Solvent Type | Polarity | Effect on Bromination of Phenols | Probable Outcome for Synthesis of this compound |
| Water | High | Promotes polybromination; high reaction rates. youtube.comyoutube.com | Formation of di- or tri-brominated byproducts. |
| Acetic Acid | High | Can lead to a mixture of mono- and polybrominated products. | Potential for over-bromination, but may offer a balance of reactivity and selectivity. |
| Dichloromethane | Medium | Generally favors monobromination; good solubility for organic substrates. | Higher selectivity for the desired monobrominated product. |
| Carbon Tetrachloride | Low | Favors monobromination; reduced reaction rates compared to polar solvents. doubtnut.com | Increased selectivity for this compound. |
| Carbon Disulfide | Low | Often used for selective monobromination at lower temperatures. youtube.com | High selectivity for the target compound, but with potentially slower reaction times. |
For the chloromethylation of 2-bromophenol, the choice of solvent is also critical. The Blanc chloromethylation, a common method for introducing a chloromethyl group, often utilizes the aromatic substrate itself as the solvent if it is a liquid, or an inert solvent like carbon tetrachloride. The solvent must be able to dissolve the reactants and the catalyst, typically a Lewis acid like zinc chloride, without participating in the reaction.
Temperature is a critical parameter in controlling the outcome of both bromination and chloromethylation reactions. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. google.com
In the bromination of phenols, lower temperatures are often employed to enhance selectivity and prevent over-bromination. For instance, conducting the reaction at 0-5°C can help to control the exothermic nature of the reaction and favor the formation of the monobrominated product.
For chloromethylation reactions, temperature control is crucial to prevent the formation of diarylmethane byproducts, which can occur at elevated temperatures. dur.ac.uk Maintaining a specific temperature range, often between 50-60°C for less reactive substrates, is necessary to achieve a good yield of the desired chloromethylated product. google.com However, for highly activated substrates like phenols, lower temperatures are advisable to control the reaction. The influence of pressure is generally less significant for these types of reactions when conducted in the liquid phase at temperatures below the boiling point of the solvent.
The table below outlines the general impact of temperature on these key synthetic steps.
| Reaction | Temperature Range | Effect on Yield and Purity |
| Bromination of Phenols | Low (0-25°C) | Favors monobromination and higher regioselectivity, leading to increased purity. |
| High (>50°C) | Increases reaction rate but can lead to polysubstitution and reduced purity. | |
| Chloromethylation | Low (0-30°C) | Can result in slow reaction rates. |
| Moderate (30-60°C) | Often provides a good balance between reaction rate and minimization of byproducts for many aromatic compounds. google.com | |
| High (>60°C) | Increases the likelihood of forming diarylmethane and other polymeric byproducts, reducing both yield and purity. google.comdur.ac.uk |
The stoichiometry of the reactants is a fundamental aspect of optimizing the synthesis for both yield and purity. In electrophilic aromatic substitution, controlling the molar ratio of the electrophile to the substrate is key to preventing multiple substitutions on the aromatic ring.
For the bromination of 3-(chloromethyl)phenol, using a 1:1 molar ratio of the brominating agent to the phenol is crucial for maximizing the yield of the monobrominated product. A slow, dropwise addition of the brominating agent to the solution of the phenol can help to maintain a low concentration of the electrophile in the reaction mixture, further disfavoring polysubstitution.
In the case of chloromethylation, the molar ratios of formaldehyde, hydrogen chloride, and the catalyst to the aromatic substrate must be carefully controlled. An excess of the chloromethylating agent can lead to the introduction of multiple chloromethyl groups or the formation of byproducts. The order of addition is also important; typically, the aromatic compound and formaldehyde are mixed before the slow addition of the acid and catalyst.
The following table provides a general guide to the stoichiometric considerations for these reactions.
| Reaction | Reagent | Recommended Stoichiometry (relative to substrate) | Rationale |
| Bromination | Brominating Agent (e.g., Br₂) | ~1.0 - 1.1 equivalents | To favor monosubstitution and avoid the formation of polybrominated products. |
| Chloromethylation | Formaldehyde | ~1.0 - 1.5 equivalents | To ensure complete reaction without significant excess that could lead to side reactions. |
| Hydrogen Chloride | In excess (often as a saturated solution or gas) | To act as both a reactant and to maintain acidic conditions. | |
| Lewis Acid Catalyst (e.g., ZnCl₂) | Catalytic amounts (e.g., 0.1 - 0.5 equivalents) | To promote the reaction without causing excessive side reactions or decomposition. |
By carefully optimizing these reaction conditions—solvent, temperature, and reagent stoichiometry—it is possible to significantly enhance the yield and purity of this compound, a valuable chemical intermediate.
Reaction Chemistry and Transformative Potential of 2 Bromo 3 Chloromethyl Phenol
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chloromethyl group at the 3-position of the phenol (B47542) ring is a reactive electrophilic site, susceptible to attack by a variety of nucleophiles. This reactivity is characteristic of benzylic halides, which readily undergo SN1 and SN2 reactions.
Formation of Alkyl and Aryl Ethers and Thioethers
The synthesis of ethers and thioethers from 2-bromo-3-(chloromethyl)phenol can be achieved through reactions with alkoxides, phenoxides, and thiolates. These reactions typically proceed under basic conditions, which deprotonate the nucleophile, increasing its reactivity towards the electrophilic chloromethyl carbon.
For instance, the reaction with a generic alcohol (R-OH) or thiol (R-SH) in the presence of a base leads to the formation of the corresponding ether or thioether. The general scheme for these transformations is depicted below:
Etherification: this compound + R-OH + Base → 2-bromo-3-((alkoxy/aryloxy)methyl)phenol + Base·HCl
Thioetherification: this compound + R-SH + Base → 2-bromo-3-((alkyl/arylthio)methyl)phenol + Base·HCl
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include alkali metal hydroxides, carbonates, and hydrides. The reaction conditions can influence the chemoselectivity, particularly when considering the acidity of the phenolic proton.
| Nucleophile | Reagent | Product Type |
| Alkoxide | R-O⁻ | Alkyl Ether |
| Phenoxide | Ar-O⁻ | Aryl Ether |
| Thiolate | R-S⁻ | Alkyl Thioether |
| Thiophenoxide | Ar-S⁻ | Aryl Thioether |
Amination Reactions and Synthesis of Nitrogen-Containing Derivatives
The chloromethyl group readily reacts with primary and secondary amines to yield the corresponding aminomethylphenols. These reactions are fundamental for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active compounds. The reaction with ammonia can also be used to synthesize the primary amine derivative.
The general reaction can be represented as:
This compound + R¹R²NH → 2-bromo-3-(((R¹R²)amino)methyl)phenol + HCl
In these reactions, an excess of the amine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed as a byproduct. Alternatively, a non-nucleophilic base can be added to the reaction mixture.
| Amine Type | Reagent | Product |
| Primary Amine | R-NH₂ | Secondary Amine Derivative |
| Secondary Amine | R₂NH | Tertiary Amine Derivative |
| Ammonia | NH₃ | Primary Amine Derivative |
Carbon-Carbon Bond Formation via Organometallic or Enolate Chemistry
The electrophilic nature of the chloromethyl group allows for the formation of new carbon-carbon bonds through reactions with carbon-based nucleophiles. This is a powerful strategy for elaborating the carbon skeleton of the molecule.
Organometallic Reagents: Grignard reagents (R-MgX) and organocuprates (R₂CuLi) can be employed to introduce alkyl or aryl groups at the benzylic position. These reactions must be carried out under anhydrous conditions due to the high reactivity of the organometallic reagents. pw.live
Enolate Chemistry: Enolates, generated from carbonyl compounds such as ketones, esters, and malonates by treatment with a strong base, are excellent carbon nucleophiles. vanderbilt.edu The reaction of an enolate with this compound results in the alkylation of the enolate at the α-position. This reaction is a classic example of C-C bond formation and is widely used in organic synthesis to construct more complex carbon frameworks. vanderbilt.edu
| Carbon Nucleophile | Reagent Type | Key Transformation |
| Grignard Reagent | R-MgX | C-C bond formation with alkyl or aryl groups |
| Organocuprate | R₂CuLi | C-C bond formation with alkyl or aryl groups |
| Enolate | (from ketones, esters, etc.) | α-Alkylation of carbonyl compounds |
Reactivity of the Bromine Substituent in this compound
The bromine atom attached to the aromatic ring provides another site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety of this compound is an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govrsc.org It is a versatile method for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds. nih.gov The reaction is tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. thieme-connect.desioc-journal.cn This reaction is a valuable method for the vinylation of aryl halides. thieme-connect.de
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a reliable method for the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Aryl-Aryl or Aryl-Alkyl |
| Heck | Alkene | Palladium Catalyst + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) + Base | Aryl-Alkynyl |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The aryl bromide can be converted into highly reactive organometallic reagents, such as Grignard reagents or organolithium species. This transformation inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic to a nucleophilic center.
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent (like diethyl ether or tetrahydrofuran) under anhydrous conditions leads to the formation of the corresponding Grignard reagent. pw.livewalisongo.ac.id The reactivity of aryl bromides is generally higher than that of aryl chlorides in Grignard formation. walisongo.ac.id
Organolithium Reagent Formation: Reaction with a strong organolithium base, such as n-butyllithium, typically at low temperatures, can result in either lithium-halogen exchange to form the aryllithium species or deprotonation of the phenolic hydroxyl group. The reaction conditions must be carefully controlled to favor the desired pathway.
These organometallic intermediates can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, nitriles) to introduce a variety of functional groups onto the aromatic ring.
Derivatization of the Phenolic Hydroxyl Group in this compound
The hydroxyl group is a primary site for derivatization, influencing the compound's physical properties and enabling further chemical modifications. Its reactions typically involve the deprotonation to form a more nucleophilic phenoxide anion, which can then react with various electrophiles.
O-Alkylation: The phenolic hydroxyl can be converted into an ether through O-alkylation, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate or sodium hydroxide, to generate the corresponding phenoxide. The resulting anion then acts as a nucleophile, displacing a halide from an alkyl halide in a nucleophilic substitution reaction (SN2) to form the desired ether. The electron-withdrawing nature of the ortho-bromo and meta-chloromethyl substituents increases the acidity of the phenolic proton, facilitating its removal.
Interactive Data Table: Examples of O-Alkylation Reactions
| Alkylating Agent | Base | Product |
| Methyl iodide (CH₃I) | K₂CO₃ | 1-Bromo-2-(chloromethyl)-3-methoxybenzene |
| Ethyl bromide (CH₃CH₂Br) | NaOH | 1-Bromo-2-(chloromethyl)-3-ethoxybenzene |
| Benzyl bromide (C₆H₅CH₂Br) | K₂CO₃ | 1-Bromo-3-(benzyloxy)-2-(chloromethyl)benzene |
| Propargyl bromide (HC≡CCH₂Br) | Cs₂CO₃ | 1-Bromo-2-(chloromethyl)-3-(prop-2-yn-1-yloxy)benzene |
O-Acylation: The synthesis of phenyl esters from this compound is achieved through O-acylation. This transformation can be performed by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction can be catalyzed by either a base or an acid. Base catalysis proceeds by deprotonating the phenol, thereby increasing its nucleophilicity. Acid catalysis, on the other hand, involves protonation of the acylating agent, which enhances its electrophilicity. Phase-transfer catalysis has also been shown to be an efficient method for the O-acylation of phenols, allowing the reaction to proceed rapidly at low temperatures with high yields. lew.ro
Interactive Data Table: Examples of O-Acylation Reactions
| Acylating Agent | Catalyst | Product |
| Acetyl chloride | Pyridine (base) | 2-Bromo-3-(chloromethyl)phenyl acetate |
| Benzoyl chloride | Pyridine (base) | 2-Bromo-3-(chloromethyl)phenyl benzoate |
| Acetic anhydride | H₂SO₄ (acid) | 2-Bromo-3-(chloromethyl)phenyl acetate |
| Trifluoroacetic anhydride | None | 2-Bromo-3-(chloromethyl)phenyl 2,2,2-trifluoroacetate |
Phenolic Esters: As products of O-acylation, phenolic esters are an important class of derivatives. The esterification of the phenolic hydroxyl group serves not only to modify the parent molecule's properties but can also function as a protecting group strategy in a more extensive synthetic route. The stability of the ester bond can be tuned based on the choice of the acyl group.
Carbamates: Phenolic carbamates are synthesized by reacting the hydroxyl group with an isocyanate or a carbamoyl chloride. In the reaction with an isocyanate (R-N=C=O), the phenolic oxygen attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen, yielding the carbamate. Alternatively, reaction with a carbamoyl chloride (R₂NCOCl) in the presence of a base results in the formation of the N,N-disubstituted carbamate. The synthesis of carbamates from natural phenols has been explored for various applications. nih.govnih.gov
Interactive Data Table: Examples of Carbamate Formation Reactions
| Reagent | Product |
| Phenyl isocyanate | 2-Bromo-3-(chloromethyl)phenyl phenylcarbamate |
| Methyl isocyanate | 2-Bromo-3-(chloromethyl)phenyl methylcarbamate |
| Dimethylcarbamoyl chloride | 2-Bromo-3-(chloromethyl)phenyl dimethylcarbamate |
Cascade and Multi-Step Reactions Utilizing Multiple Functional Groups
The true synthetic potential of this compound lies in the ability to selectively address its three distinct functional groups in multi-step or cascade reaction sequences. This orthogonal reactivity makes it a powerful building block for complex molecule synthesis.
Chloromethyl Group (-CH₂Cl): As a primary benzylic halide, this group is an excellent electrophile for SN2 reactions. It reacts readily with a wide range of nucleophiles, such as amines, azides, cyanides, and thiols, to introduce new functionalities.
Bromo Group (-Br): The aromatic carbon-bromine bond is a handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Phenolic Hydroxyl Group (-OH): This group can be used as a nucleophile as described previously or can be protected (e.g., as a methyl or silyl ether) to prevent its reaction while other parts of the molecule are being modified.
A hypothetical multi-step synthesis could involve, for instance, the initial reaction of the chloromethyl group with sodium azide (B81097) to form an azide, followed by a Suzuki coupling at the bromo position with a boronic acid, and concluding with the O-alkylation of the phenolic hydroxyl. This strategic manipulation highlights the compound's utility as a versatile synthetic intermediate.
Mechanistic Investigations of this compound Transformations
Understanding the mechanistic pathways of reactions involving this compound is essential for predicting product outcomes and optimizing reaction conditions.
Reactions involving the functional groups of this compound proceed through well-established organic chemistry mechanisms.
Reactions at the Chloromethyl Group: Nucleophilic substitution at the benzylic carbon can theoretically proceed via either an SN1 or SN2 pathway. Given that it is a primary benzylic halide, the SN2 mechanism is strongly favored, involving a backside attack by the nucleophile and inversion of configuration. An SN1 pathway would require the formation of a primary benzylic carbocation (2-bromo-3-hydroxybenzyl carbocation). This intermediate would be destabilized by the electron-withdrawing inductive effects of the adjacent ortho-bromo and meta-hydroxyl groups.
Carbocation Rearrangements: In reactions that might favor an SN1 pathway (e.g., under Lewis acidic conditions), the potential for carbocation rearrangement must be considered. libretexts.org Such rearrangements, like a 1,2-hydride or 1,2-alkyl shift, occur if they lead to a more stable carbocationic intermediate. libretexts.orgjcu.edu For the 2-bromo-3-hydroxybenzyl carbocation, there are no adjacent hydrogens or alkyl groups that could shift to produce a more stable secondary or tertiary carbocation. Therefore, significant skeletal rearrangements originating from this carbocation are considered highly unlikely. The reaction pathway is expected to proceed without rearrangement, even if an SN1 mechanism were operative.
The rates of reaction at the different functional groups are influenced by the electronic effects of the substituents on the aromatic ring. Kinetic studies on variously substituted phenols provide a framework for predicting the reactivity of this specific compound. mdpi.comnih.gov
Reactivity of the Phenolic Hydroxyl: The rate of reactions involving the deprotonation of the hydroxyl group is dependent on its acidity (pKa). The ortho-bromo and meta-chloromethyl groups are both electron-withdrawing through their inductive effects (-I). This effect stabilizes the resulting phenoxide anion, thereby increasing the acidity of the phenol compared to unsubstituted phenol. Consequently, the rate of formation of the phenoxide, and subsequent O-alkylation or O-acylation under basic conditions, is expected to be enhanced.
Reactivity of the Chloromethyl Group: The rate of SN2 reactions at the benzylic carbon is sensitive to both steric and electronic factors. The presence of the bromo group at the ortho position may introduce minor steric hindrance, potentially slowing the approach of bulky nucleophiles compared to a less substituted benzyl chloride.
Reactivity of the Bromo Group: The rate of oxidative addition in metal-catalyzed cross-coupling reactions is influenced by the electron density at the carbon-bromine bond. The combined electronic effects of the hydroxyl and chloromethyl groups will modulate the reaction kinetics compared to simple bromobenzene.
Interactive Data Table: Predicted Substituent Effects on Reactivity
| Functional Group | Substituent | Electronic Effect | Predicted Impact on Reaction Rate |
| Phenolic -OH | ortho-Br | -I, +M (weak) | Increased acidity, faster deprotonation |
| Phenolic -OH | meta-CH₂Cl | -I | Increased acidity, faster deprotonation |
| Benzylic -CH₂Cl | ortho-Br | Steric hindrance | Potentially slower rate for SN2 reactions |
| Aromatic -Br | ortho-OH | +M, -I | Activation towards oxidative addition |
| Aromatic -Br | meta-CH₂Cl | -I | Deactivation towards oxidative addition |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo 3 Chloromethyl Phenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-bromo-3-(chloromethyl)phenol, a suite of 1D and 2D NMR experiments provides a complete picture of its covalent framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial assessment of the molecular structure by identifying the number and type of proton and carbon environments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton (-OH), the benzylic protons of the chloromethyl group (-CH₂Cl), and the three aromatic protons. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The chloromethyl protons would present as a sharp singlet, while the aromatic protons would exhibit a more complex splitting pattern due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (Br, Cl, OH). The carbon bearing the bromine (C2) would be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C1) would appear significantly downfield.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling network among the three adjacent aromatic protons, allowing for their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This technique definitively links the proton signals of the -CH₂Cl group and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the -CH₂Cl protons to the aromatic carbons at positions C2, C3, and C4, confirming the position of the chloromethyl group relative to the bromine atom.
The following tables summarize the predicted NMR data for this compound based on established chemical shift principles for substituted phenols.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (H4) | ~7.3 | d |
| Ar-H (H5) | ~6.9 | t |
| Ar-H (H6) | ~7.2 | d |
| -CH₂Cl | ~4.6 | s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-OH) | ~155 |
| C2 (-Br) | ~112 |
| C3 (-CH₂Cl) | ~135 |
| C4 | ~130 |
| C5 | ~120 |
| C6 | ~128 |
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers unparalleled insight into the structure of materials in their solid form. bruker.comst-andrews.ac.uk This technique is highly sensitive to the local environment of nuclei and can distinguish between different crystalline forms (polymorphs) or amorphous material. bruker.com
For this compound, ssNMR could be used to:
Identify Polymorphism: Different crystal packing arrangements in polymorphs would result in distinct local electronic environments for the carbon and proton nuclei. These differences would manifest as variations in chemical shifts in ¹³C and ¹H ssNMR spectra, allowing for the identification and quantification of different solid forms.
Characterize Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information on the proximity of different nuclei. This can be used to study intermolecular hydrogen bonding involving the phenolic -OH group and potential halogen bonding interactions.
Elucidate Molecular Conformation: Solid-state NMR can probe the conformation of the chloromethyl group relative to the phenyl ring in the solid state, which may be fixed in a specific orientation due to crystal packing forces.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and details of the three-dimensional packing in the crystalline state. Although a specific crystal structure for this compound is not widely reported, analysis of related halogenated phenols provides a strong basis for predicting its structural features. nih.gov
A crystallographic study would precisely determine:
Molecular Geometry: The planarity of the phenol (B47542) ring and the precise bond lengths of C-Br, C-Cl, C-O, and C-C bonds. Deviations from ideal geometries can indicate steric strain imposed by the bulky substituents.
Expected Bond Parameters from X-ray Crystallography
| Bond/Angle | Expected Value | Notes |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | |
| C-Cl Bond Length | ~1.78 Å | |
| O-H···O H-bond Distance | ~2.7 - 2.9 Å | Intermolecular |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular conformation. nih.govumn.edu The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.
For this compound, characteristic vibrational bands would confirm the presence of its key functional groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Phenolic O-H | O-H stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H | C-H stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H (-CH₂) | C-H stretch | 2850-2960 | FT-IR, Raman |
| Aromatic C=C | C=C ring stretch | 1450-1600 | FT-IR, Raman |
| C-O | C-O stretch | 1200-1260 | FT-IR |
| C-Cl | C-Cl stretch | 600-800 | FT-IR, Raman |
Normal coordinate analysis and computational methods, such as Density Functional Theory (DFT), can be used to perform a more detailed assignment of the vibrational modes and to investigate conformational isomers, such as different rotational positions of the -OH and -CH₂Cl groups. umn.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn confirms its elemental composition. For C₇H₆BrClO, the calculated monoisotopic mass is 219.92906 Da. uni.lu
The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens:
M⁺: The peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl).
[M+2]⁺: A peak of similar intensity to M⁺, primarily from the ⁸¹Br and ³⁵Cl combination, with a smaller contribution from ⁷⁹Br and ³⁷Cl.
[M+4]⁺: A smaller peak corresponding to the heaviest isotopes (⁸¹Br, ³⁷Cl).
Electron ionization (EI) would likely cause fragmentation of the molecule. The analysis of these fragments helps to confirm the structure.
Predicted Key Fragments in the Mass Spectrum
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 219.9/221.9/223.9 | [C₇H₆BrClO]⁺ | Molecular ion cluster |
| 171/173 | [C₆H₄BrO]⁺ | Loss of CH₂Cl radical |
| 141 | [C₇H₆Cl]⁺ | Loss of Br and OH |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral derivatives are studied)
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into a derivative, chiroptical spectroscopy would become an essential tool for its stereochemical analysis.
For example, if one of the benzylic protons in the chloromethyl group were substituted to create a stereocenter, a pair of enantiomers would be formed. These enantiomers could be distinguished using techniques such as:
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, enantiomers give mirror-image ORD curves.
The application of these techniques, often combined with quantum chemical calculations, allows for the assignment of the absolute configuration of chiral molecules. nih.gov While not applicable to the parent compound, this methodology is critical in the broader context of studying its potential chiral derivatives.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-4-chlorophenol |
Computational and Theoretical Investigations of 2 Bromo 3 Chloromethyl Phenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted phenol (B47542) like 2-bromo-3-(chloromethyl)phenol, methods such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict its geometry and electronic characteristics.
Electronic Structure and Geometry Optimization: DFT methods, particularly with the B3LYP functional, combined with basis sets like 6-311++G(d,p), are well-suited for optimizing the molecular geometry of halogenated phenols. ucc.edu.gh These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine and chlorine atoms, along with the hydroxyl and chloromethyl groups, is expected to induce significant polarization and slight distortions in the benzene ring from a perfect hexagonal geometry.
Molecular Orbital Analysis: The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, which is characteristic of phenols. researchgate.net The LUMO, conversely, would likely be distributed over the aromatic ring with contributions from the antibonding orbitals associated with the C-Br and C-Cl bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying electron delocalization and hyperconjugative interactions. ucc.edu.ghsemanticscholar.org This analysis would reveal the extent of electron donation from the oxygen lone pairs into the aromatic π-system and the inductive effects of the halogen substituents. The molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting electron-rich regions (likely around the hydroxyl oxygen) that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack.
Table 1: Illustrative Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall molecular polarity |
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. For this compound, several types of transformations can be modeled.
Electrophilic Aromatic Substitution: Phenols are highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.comquora.com Computational methods can model the reaction pathways for nitration, halogenation, or Friedel-Crafts reactions. The mechanism typically involves two steps: the initial attack of the electrophile on the π-system of the ring to form a carbocation intermediate (the arenium ion or σ-complex), followed by the deprotonation to restore aromaticity. masterorganicchemistry.com DFT calculations can be used to locate the transition state for each step and to determine the activation energies. This would allow for the prediction of the regioselectivity of the reaction, which is governed by the relative stability of the possible carbocation intermediates. The hydroxyl group is an ortho, para-director, and the existing substituents (bromo and chloromethyl) will also influence the position of further substitution.
Other Transformations: The reactivity of the chloromethyl group, for instance in nucleophilic substitution reactions, can also be modeled. Furthermore, oxidation reactions involving the phenolic hydroxyl group, potentially initiated by radicals, are another important class of transformations. researchgate.netnih.gov Computational studies can elucidate the mechanisms of these reactions, for example, by modeling the abstraction of the phenolic hydrogen atom. nih.gov Photodissociation pathways, where the molecule breaks apart upon absorbing light, can also be investigated by mapping the potential energy surfaces of the excited states. chemrxiv.org
Table 2: Illustrative Calculated Activation Energies for Electrophilic Nitration of this compound
| Position of Attack | Activation Energy (kcal/mol) | Relative Reactivity |
| C4 | 15.2 | High |
| C6 | 16.5 | Moderate |
| C2 (ipso) | > 25 | Very Low |
| C5 | 18.9 | Low |
Conformational Analysis and Energetic Landscapes of this compound
The flexibility of this compound arises from the rotation around single bonds, specifically the C-O bond of the hydroxyl group and the C-C bond connecting the chloromethyl group to the aromatic ring. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
Rotational Barriers: The energetic landscape can be mapped by performing relaxed potential energy surface (PES) scans. This involves systematically changing the dihedral angles of interest (e.g., the C-C-O-H dihedral for the hydroxyl group and the C-C-C-Cl for the chloromethyl group) and calculating the energy at each step while allowing the rest of the molecule to relax. nih.gov For the hydroxyl group, the most stable conformations are typically those where the O-H bond is in the plane of the aromatic ring. nih.gov The rotation of the chloromethyl group is also expected to have a distinct energy profile, with certain orientations being favored to minimize steric hindrance with the adjacent bromo and hydroxyl groups. nih.gov The calculated rotational barriers provide insight into the flexibility of the molecule at different temperatures.
Table 3: Illustrative Calculated Rotational Barriers for this compound
| Rotational Bond | Dihedral Angle Range | Calculated Barrier (kcal/mol) |
| Ar-OH | 0° to 180° | 3.5 |
| Ar-CH₂Cl | 0° to 360° | 2.8 |
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for interpreting experimental spectra.
NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. acs.orgacs.org The calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By referencing these to a standard compound like tetramethylsilane (TMS), the chemical shifts can be obtained. nih.gov The accuracy of these predictions can be high, especially when appropriate functionals and basis sets are used, and when empirical scaling factors are applied to correct for systematic errors. nih.gov Such calculations for this compound would predict the specific chemical shifts for each of its unique protons and carbons, reflecting the electronic environment created by the substituents.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated. This is done by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. A detailed assignment of the vibrational modes can be achieved through a normal coordinate analysis or by examining the potential energy distribution (PED), which describes the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. nih.gov
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound
| Parameter | Atom/Group | Predicted Value |
| ¹³C Chemical Shift | C-OH | 155 ppm |
| ¹³C Chemical Shift | C-Br | 115 ppm |
| ¹³C Chemical Shift | C-CH₂Cl | 138 ppm |
| ¹³C Chemical Shift | -CH₂Cl | 45 ppm |
| Vibrational Frequency | O-H stretch | 3650 cm⁻¹ |
| Vibrational Frequency | C-Cl stretch | 750 cm⁻¹ |
| Vibrational Frequency | C-Br stretch | 680 cm⁻¹ |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, molecular dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent environment. nih.gov
Solvation and Hydrogen Bonding: MD simulations can be used to study the solvation of this compound in various solvents, such as water or organic solvents. researchgate.netacs.org These simulations track the positions and velocities of all atoms in the system over time, providing insights into the structure of the solvent around the solute and the nature of solute-solvent interactions. Of particular interest would be the hydrogen bonding between the phenolic hydroxyl group and solvent molecules. researchgate.net The strength and dynamics of these hydrogen bonds can be analyzed through metrics like radial distribution functions and hydrogen bond lifetimes.
Dynamic Behavior: MD simulations also capture the dynamic behavior of the molecule, including its conformational changes in solution. acs.org The presence of explicit solvent molecules can influence the conformational preferences and the barriers to rotation that were calculated in the gas phase. researchgate.netfrontiersin.org By analyzing the trajectories from an MD simulation, the flexibility of the molecule in a realistic environment can be assessed, providing a more complete understanding of its behavior under specific conditions.
Applications of 2 Bromo 3 Chloromethyl Phenol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures (e.g., Heterocycles, Polycyclic Compounds)
The unique arrangement of functional groups in 2-bromo-3-(chloromethyl)phenol makes it an adept precursor for the synthesis of various heterocyclic and polycyclic systems. The adjacent hydroxyl and chloromethyl groups are primed for intramolecular cyclization reactions, providing a direct route to oxygen-containing heterocycles. For instance, base-mediated intramolecular nucleophilic substitution, where the phenoxide attacks the benzylic carbon, can yield dihydrobenzofuran derivatives. Subsequent oxidation or other modifications can lead to substituted benzofurans, which are common motifs in biologically active molecules.
Furthermore, the aryl bromide moiety serves as a critical handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the molecule to be integrated into larger, more complex polycyclic aromatic frameworks. Reactions such as Suzuki, Stille, or Buchwald-Hartwig amination can be employed to attach various aryl, alkyl, or amino groups at the bromine-substituted position. This dual reactivity—cyclization followed by cross-coupling—enables a modular approach to complex molecular design. An analogous utility is seen in the use of 2-bromophenol (B46759) for preparing intricate structures like anti-benzofurobenzofuran diimides. ottokemi.com
Table 1: Potential Heterocyclic and Polycyclic Syntheses from this compound
| Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|
| Intramolecular Cyclization | Base (e.g., K₂CO₃, NaH) | Substituted Dihydrobenzofuran |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Benzofuran/Phenol (B47542) |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted Benzofuran/Phenol |
Role in the Development of Advanced Materials Precursors
The reactivity of this compound lends itself to the creation of specialized monomers and structural units for advanced materials, including polymers, dendrimers, and supramolecular assemblies.
Phenolic compounds are foundational to the polymer industry, particularly in the production of phenolic and epoxy resins. The chloromethyl group in this compound is a key feature for polymerization processes. It can undergo electrophilic aromatic substitution with other phenol molecules or suitable aromatic compounds to form methylene-bridged polymer chains, characteristic of novolac-type phenolic resins.
Alternatively, the chloromethyl group can be converted into other functional groups suitable for different polymerization techniques. For example, reaction with a nucleophile like sodium azide (B81097) followed by reduction would yield an aminomethyl group, which could then be used in polyamide or polyimide synthesis. The presence of the bromine atom on the aromatic ring is significant as it can enhance the flame-retardant properties of the final polymer. It also provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.
Dendrimers are highly branched, well-defined macromolecules that radiate from a central core. The synthesis of these structures requires building blocks (dendrons) with multiple reactive sites. With its three distinct functional groups, this compound is an excellent candidate for a core molecule or a branching unit in dendrimer construction.
A synthetic strategy could involve selectively reacting each functional group in a stepwise manner to build dendritic generations. For example:
The phenolic hydroxyl could be protected or used to attach to a core structure.
The chloromethyl group could react with a multifunctional amine or phenol to create the first branches.
The aryl bromide could be converted via a coupling reaction in a later step to add further branching or surface functionalities.
This controlled, generational growth allows for the precise construction of complex, three-dimensional architectures. The resulting dendrimers could find applications in areas such as drug delivery, catalysis, and nanoscale electronics. instras.com
Application in Ligand Synthesis for Catalysis
Multidentate ligands are crucial components of homogeneous catalysis, forming stable and reactive complexes with transition metals. Brominated phenolic compounds are frequently used as precursors for ligands, such as Schiff bases, which are known for their versatility in coordinating with various metal ions. researchgate.netasianpubs.org
This compound can be readily converted into a salicylaldehyde (B1680747) derivative through formylation (e.g., via the Duff or Reimer-Tiemann reaction). This aldehyde is then a key intermediate for synthesizing Schiff base ligands by condensation with a wide range of primary amines. The resulting ligands would feature a phenolic oxygen and an imine nitrogen as coordination sites. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. Such complexes are widely studied for their catalytic roles in oxidation, reduction, and carbon-carbon bond-forming reactions. beilstein-journals.org A Pt(II) complex involving 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) has been synthesized and studied, demonstrating the utility of brominated phenols in creating bioactive metal complexes. ijcce.ac.ir
Table 2: Pathway to Catalytic Ligands
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Formylation | Conversion of the phenol to a salicylaldehyde. | 3-bromo-2-hydroxy-6-(chloromethyl)benzaldehyde |
| 2. Condensation | Reaction with a primary amine (R-NH₂). | Schiff Base Ligand |
Strategic Intermediate in Agrochemical and Fine Chemical Synthesis (excluding direct clinical drug substances)
Halogenated phenols are established intermediates in the synthesis of agrochemicals, particularly insecticides and herbicides. For instance, 4-bromo-2-chlorophenols are documented as valuable precursors for insecticidal and acaricidal active substances. google.com The structural motifs present in this compound make it a promising starting material in this field.
The molecule can be elaborated into more complex structures through reactions at its three functional sites. The phenolic hydroxyl can be converted into an ether or an ester, linkages commonly found in pesticides. The chloromethyl group is a reactive electrophile, allowing for the introduction of various nucleophilic groups, including those containing sulfur or nitrogen, which are prevalent in bioactive molecules. The aryl bromide can participate in coupling reactions to build biphenyl (B1667301) or other complex aromatic systems. This synthetic flexibility allows for the creation of a diverse library of compounds for screening for potential agrochemical activity. Molecules containing fluoroalkyl groups, for example, are of significant interest in agrochemical sciences due to their enhanced metabolic resistance and biological activity. nih.gov
Future Research Directions and Emerging Opportunities for 2 Bromo 3 Chloromethyl Phenol Research
Sustainable Synthesis Approaches and Green Chemistry Principles for 2-bromo-3-(chloromethyl)phenol Production
The future production of this compound will increasingly be guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. sigmaaldrich.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. sigmaaldrich.comacs.org
Research in this area should focus on developing synthetic routes that replace hazardous reagents and solvents with safer alternatives. For instance, traditional bromination and chloromethylation reactions often involve harsh conditions and generate significant waste. Future approaches could explore biocatalytic methods or the use of less toxic halogenating agents in greener solvents like supercritical carbon dioxide or water. opcw.org Applying the twelve principles of green chemistry systematically can lead to more sustainable production methods. sigmaaldrich.comacs.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Designing syntheses that produce minimal byproducts, avoiding the need for extensive purification. sigmaaldrich.com |
| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product structure. acs.org |
| Less Hazardous Syntheses | Using non-toxic reagents and generating substances with reduced environmental impact. sigmaaldrich.com |
| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water, ionic liquids, or supercritical fluids. sigmaaldrich.com |
| Catalysis | Employing highly selective catalytic reagents in place of stoichiometric ones to reduce waste. acs.org |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce reaction steps and material usage. acs.org |
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale and safe production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. d-nb.info Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.net
The synthesis of this compound likely involves exothermic steps and potentially unstable intermediates. Flow reactors minimize the reaction volume at any given time, significantly reducing the risks associated with thermal runaways or the accumulation of hazardous materials. d-nb.info Future research should focus on the design and optimization of multi-step continuous flow systems that integrate synthesis, purification, and analysis, enabling on-demand, automated production of high-purity this compound. researchgate.net
Exploration of Novel Reactivity Patterns and Derivatizations under Mild Conditions
A significant opportunity lies in the exploration of novel reactivity patterns for this compound under mild reaction conditions. Traditional synthetic methods often rely on high temperatures, strong bases, or aggressive reagents, which can limit functional group tolerance and lead to undesired side reactions.
Future investigations should explore modern synthetic methodologies such as photoredox catalysis, enzymatic transformations, and mechanochemistry to derivatize this compound. These techniques operate at or near ambient temperature and often exhibit unique selectivity profiles. For instance, photocatalytic methods could enable novel C-H functionalization or cross-coupling reactions on the aromatic ring under exceptionally mild conditions. Enzymatic reactions could offer unparalleled selectivity in transforming the existing functional groups, avoiding the need for protecting groups. acs.org
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
For this compound, AI and ML models can be employed to:
Predict Reactivity and Selectivity: Develop predictive models to forecast the most likely outcome of a reaction, guiding chemists in selecting the right reagents and conditions for achieving chemo- and regioselectivity. nih.gov
Optimize Reaction Conditions: Utilize algorithms to rapidly identify the optimal temperature, solvent, catalyst, and stoichiometry for a given transformation, reducing the number of experiments required. medium.com
Discover New Reactions: Mine existing chemical literature and reaction databases to uncover novel reactivity patterns and propose new derivatizations for this compound.
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new synthetic routes and derivatives of this compound, significantly speeding up the research and development cycle. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-3-(chloromethyl)phenol, and what starting materials are typically employed?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation of phenol derivatives. For example, bromination of 3-(chloromethyl)phenol using bromine in acetic acid or via electrophilic substitution with N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light) . Alternatively, chloromethylation of 2-bromophenol using paraformaldehyde and HCl in the presence of a Lewis acid (e.g., ZnCl₂) can yield the target compound. Reaction optimization requires monitoring via TLC or HPLC to ensure minimal byproduct formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions, with characteristic shifts for bromine (deshielding effects) and chloromethyl groups (~δ 4.5–5.0 ppm for CH₂Cl). High-Resolution Mass Spectrometry (HRMS) validates molecular mass (C₇H₆BrClO; exact mass 219.91 g/mol), while IR spectroscopy identifies phenolic O-H stretches (~3200–3500 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) . X-ray crystallography may be used for absolute configuration confirmation if single crystals are obtainable .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : The compound is sensitive to light and moisture due to its halogenated groups. Storage recommendations include:
- Dark glass vials under inert gas (argon/nitrogen) to prevent oxidative degradation.
- Refrigeration at 2–8°C to slow hydrolysis of the chloromethyl group.
- Regular purity checks via GC-MS or HPLC to detect decomposition products like 2-bromophenol or formaldehyde .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄), while the chloromethyl group can undergo nucleophilic substitution with amines or thiols. Kinetic studies (e.g., monitoring via ¹H NMR) reveal that steric hindrance from the chloromethyl group slows coupling efficiency compared to unsubstituted 2-bromophenol. Optimizing solvent polarity (e.g., DMF vs. THF) and base (e.g., K₂CO₃) enhances reaction yields .
Q. How do steric and electronic effects of the bromo and chloromethyl substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing bromine meta to the chloromethyl group directs nucleophiles (e.g., OH⁻, NH₃) to the para position relative to Br. Computational studies (DFT calculations) show that the chloromethyl group’s +I effect slightly deactivates the ring but dominates steric effects in ortho/para selectivity. Experimental validation via competitive reactions with isotopic labeling (e.g., ¹³C NMR) confirms predicted regiochemistry .
Q. What strategies mitigate challenges in quantifying trace amounts of this compound in environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by derivatization with pentafluorobenzoyl chloride enhances detection sensitivity in GC-ECD/GC-MS. Method validation includes spike-recovery tests (70–120% acceptable range) and calibration against certified reference materials. Limit of quantification (LOQ) can reach 0.1 ppb in water samples when using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .
Q. How does this compound compare to its analogues (e.g., 3-bromo-4-chlorophenol) in antimicrobial activity assays?
- Methodological Answer : Comparative MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains reveal that the chloromethyl group enhances membrane permeability, reducing MIC values by 2–4 fold compared to non-alkylated analogues. Synergistic effects with β-lactam antibiotics are quantified via checkerboard assays (FIC index ≤0.5 indicates synergy). Toxicity profiling (e.g., hemolysis assays) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
